Dimethyltin sulfide

Descripción general

Descripción

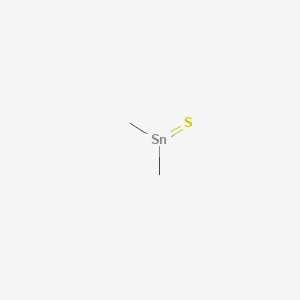

Dimethyltin sulfide is an organotin compound with the chemical formula C2H6SSn. It is a colorless liquid with a pungent odor and is classified as an organosulfur compound. This compound is primarily used in organic synthesis and has various applications in the chemical industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimethyltin sulfide is typically synthesized by reacting dimethyltin dichloride with hydrogen sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product:

(CH3)2SnCl2+H2S→(CH3)2SnS+2HCl

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is conducted in specialized reactors to handle the toxic and corrosive nature of hydrogen sulfide. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions: Dimethyltin sulfide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dimethyltin oxide.

Reduction: It can be reduced to form dimethyltin hydride.

Substitution: It can undergo substitution reactions with halogens to form dimethyltin halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine are employed.

Major Products Formed:

Oxidation: Dimethyltin oxide.

Reduction: Dimethyltin hydride.

Substitution: Dimethyltin halides (e.g., dimethyltin chloride).

Aplicaciones Científicas De Investigación

Biological Studies

DMTS has been investigated for its potential biological effects, particularly in relation to oxidative stress and cellular protection mechanisms. A study highlighted that dimethyl sulfide (DMS), a related compound, exhibits cytoprotective properties by scavenging reactive oxygen species (ROS) and enhancing cell viability under oxidative stress conditions . Although DMTS itself is less studied in this context, its structural similarity to DMS suggests potential applications in antioxidant research.

Exobiology

In exobiology, dimethyl sulfide is being explored as a biomarker for extraterrestrial life. The detection of DMS in the atmospheres of exoplanets may indicate biological processes occurring on those planets, making it a significant compound in astrobiological studies . While DMTS is not directly mentioned in this context, its relationship to DMS could imply similar investigative paths.

Environmental Chemistry

DMTS has been utilized in environmental studies to understand its role in atmospheric chemistry. Research indicates that DMS emissions can lead to the formation of sulfate aerosols, which have implications for climate change and air quality . The oxidation of DMS contributes to atmospheric sulfate concentrations, which are crucial for understanding aerosol dynamics and their climatic effects.

Chemical Synthesis

DMTS is employed as a reagent in various chemical syntheses due to its ability to form stable complexes with metals. It serves as a precursor for producing other organotin compounds and can be used in the formulation of catalysts for organic reactions . Its utility in synthesizing borane dimethyl sulfide from diborane illustrates its importance in industrial chemistry .

Agriculture

In agriculture, DMTS has potential applications as a biocide or fungicide. Its effectiveness against certain pests and pathogens makes it a candidate for development into agricultural products aimed at enhancing crop protection . However, safety assessments are crucial given the toxicity associated with organotin compounds.

Toxicological Studies

Despite its applications, DMTS poses health risks as it is classified as an irritant and neurotoxicant. Studies have evaluated the toxicological profiles of dimethyl sulfide compounds, including exposure limits and health effects associated with accidental releases . Understanding these risks is essential for developing safety guidelines for handling DMTS in industrial settings.

Case Studies

Mecanismo De Acción

The mechanism of action of dimethyltin sulfide involves its interaction with cellular components. It can bind to proteins and enzymes, altering their function. The compound’s sulfur atom can form bonds with metal ions, affecting various biochemical pathways. Its lipophilic nature allows it to penetrate cell membranes, influencing intracellular processes.

Comparación Con Compuestos Similares

Dimethyltin dichloride: Used in similar applications but has different reactivity due to the presence of chlorine atoms.

Dimethyltin oxide: An oxidation product of dimethyltin sulfide with distinct properties.

Dimethyltin hydride: A reduction product with different chemical behavior.

Uniqueness: this compound is unique due to its sulfur content, which imparts specific chemical properties and reactivity. Its ability to participate in sulfur-related reactions distinguishes it from other organotin compounds.

Actividad Biológica

Dimethyltin sulfide (DMTS) is an organotin compound that has garnered attention due to its biological activities and potential applications in various fields, including toxicology and environmental science. This article explores the biological activity of DMTS, focusing on its mechanisms of action, toxicological effects, and implications for health and the environment.

This compound is a member of the organotin family, characterized by the presence of tin (Sn) bonded to organic groups. Its chemical formula is . DMTS is typically used in industrial applications, including as a stabilizer in PVC production and as a biocide.

Mechanisms of Biological Activity

- Antioxidant Properties : Recent studies have indicated that organosulfur compounds, including this compound, exhibit antioxidant properties. These compounds can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. For instance, research has shown that related compounds can enhance the activity of methionine sulfoxide reductase A (MsrA), an enzyme that plays a crucial role in cellular defense against oxidative damage .

- Cytotoxicity : DMTS has been reported to exhibit cytotoxic effects on various cell lines. In vitro studies indicate that exposure to DMTS can lead to increased levels of oxidative stress markers and decreased cell viability. Specific concentrations have shown significant reductions in cell viability in neuronal cell models under stress conditions .

- Toxicological Effects : The toxicity profile of this compound reveals acute and chronic effects on biological systems. Case studies involving accidental exposure have documented severe health outcomes, including respiratory failure and organ damage. In one incident, workers exposed to high concentrations experienced rapid onset of symptoms leading to fatalities .

Case Study 1: Occupational Exposure

A notable case involved two workers at a paper production facility who collapsed after entering a storage tank containing DMTS. Autopsy results indicated severe pulmonary edema and multi-organ congestion, attributed to both DMTS exposure and asphyxia from displacing oxygen in the environment .

Case Study 2: Laboratory Studies

In laboratory settings, rats administered high doses of DMTS exhibited signs of liver and kidney damage, although no significant changes in body weight were observed. Histopathological evaluations revealed fatty degeneration in liver cells and chronic inflammation in lungs .

Research Findings

Recent findings highlight the dual nature of this compound's biological activity:

- Antioxidant Mechanism : DMTS may act as a catalytic antioxidant by forming sulfonium intermediates that facilitate the reduction of ROS through interactions with cellular enzymes like MsrA .

- Toxicity Thresholds : Studies suggest varying toxicity thresholds depending on exposure duration and concentration. For instance, acute exposure levels exceeding certain ppm thresholds have been linked to severe health impacts .

Data Summary

| Study Type | Findings | Concentration/Exposure |

|---|---|---|

| In Vitro Cell Studies | Increased cell viability under oxidative stress with DMS supplementation | 6.25 μM to 100 μM |

| Occupational Case | Deaths due to acute exposure; pulmonary edema noted | Concentration > 50% in atmosphere |

| Animal Studies | Liver fatty degeneration; chronic inflammation in lungs | High dose (2000 mg/kg-day) |

Propiedades

IUPAC Name |

dimethyl(sulfanylidene)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.S.Sn/h2*1H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMIAWRQTOWLOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065390 | |

| Record name | Stannane, dimethylthioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13269-74-4 | |

| Record name | Dimethylthioxostannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13269-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, dimethylthioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013269744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, dimethylthioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannane, dimethylthioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylthioxostannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.